![molecular formula C9H17NO3 B2615356 tert-butyl(2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate CAS No. 172017-35-5](/img/structure/B2615356.png)
tert-butyl(2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate
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Overview
Description
“tert-butyl(2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate” is a chemical compound with the molecular formula C19H32N2O3 . It is a solid substance at 20 degrees Celsius . The compound is air sensitive and should be stored under inert gas .
Molecular Structure Analysis
The molecular weight of “tert-butyl(2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate” is 336.48 g/mol . The compound’s structure has been confirmed by NMR .Physical And Chemical Properties Analysis
“tert-butyl(2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate” is a solid at 20 degrees Celsius . It has a melting point range of 109.0 to 113.0 degrees Celsius . The specific rotation of the compound is between -5.0 to -7.0 degrees when measured in methanol .Scientific Research Applications
Synthesis and Chemical Modification
Tert-butyl(2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate has been utilized as a foundational structure for various chemical synthesis and modification processes. A notable study involved the synthesis of polyhydroxylated azetidine iminosugars starting from d-glucose, where this compound played a crucial role. These iminosugars demonstrated significant glycosidase inhibitory activity, particularly against amyloglucosidase from Aspergillus niger, indicating their potential application in biochemistry and pharmaceuticals (Lawande et al., 2017). Another study focused on the preparation of 2-amido substituted furans using tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its versatility in complex organic syntheses and potential in creating novel chemical entities (Padwa et al., 2003).
Enzyme Inhibition and Molecular Docking
Iminosugars derived from tert-butyl(2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate have been explored for their glycosidase inhibitory activity. This property is critical in the development of therapeutic agents for diseases related to enzyme malfunction. A study illustrated the synthesis of azetidine iminosugars and their inhibitory activity, with results supported by molecular docking studies, indicating the potential of these compounds in drug development and enzyme activity modulation (Lawande et al., 2015).
Antibacterial and Anticancer Properties
Research has delved into the antibacterial and anticancer properties of derivatives of tert-butyl(2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. Studies have synthesized and screened various derivatives for their biological activities against multiple bacterial strains and cancer cell lines, indicating the potential of these compounds in medical and pharmaceutical applications (Song et al., 2009).
Safety And Hazards
The compound is harmful if swallowed and causes serious eye damage . It is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and not eating, drinking, or smoking when using this product . In case of exposure or concern, medical advice or attention should be sought .
properties
IUPAC Name |
tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFUJCDADLZAJ-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate |
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